An In-depth Technical Guide to 2-Methyl-3-((pyridin-2-ylmethyl)amino)benzoic acid
An In-depth Technical Guide to 2-Methyl-3-((pyridin-2-ylmethyl)amino)benzoic acid
Abstract
This technical guide provides a comprehensive overview of 2-Methyl-3-((pyridin-2-ylmethyl)amino)benzoic acid (CAS No. 881445-78-9), a heterocyclic carboxylic acid with potential applications in medicinal chemistry and materials science. Due to the limited availability of published experimental data on this specific molecule, this document synthesizes information from analogous structures and employs established chemical principles to propose its physicochemical properties, a detailed synthesis protocol, anticipated spectroscopic characteristics, and potential avenues for biological investigation. This guide is intended for researchers, chemists, and professionals in drug development, offering a robust theoretical framework to stimulate and inform future research on this compound.
Introduction and Molecular Overview
2-Methyl-3-((pyridin-2-ylmethyl)amino)benzoic acid is a unique bifunctional molecule incorporating a benzoic acid moiety, a secondary amine linker, and a pyridine ring. Its structure suggests potential for diverse chemical interactions, including hydrogen bonding, metal coordination, and salt formation, making it an intriguing candidate for various applications. The presence of both a carboxylic acid (a hydrogen bond donor and acceptor) and a pyridine nitrogen (a hydrogen bond acceptor and basic center) within the same molecule creates opportunities for the formation of complex supramolecular structures and interactions with biological targets.
While the compound is commercially available for research purposes, a thorough review of scientific literature and patent databases reveals a notable absence of detailed experimental studies.[1][2] This guide aims to bridge this knowledge gap by providing a predictive analysis of its properties and a strategic approach to its synthesis and characterization.
Physicochemical and Structural Properties
The fundamental properties of 2-Methyl-3-((pyridin-2-ylmethyl)amino)benzoic acid have been identified from chemical supplier data.[3] Further properties, crucial for experimental design, are predicted based on its structure.
| Property | Value/Prediction | Source |
| CAS Number | 881445-78-9 | [3] |
| Molecular Formula | C₁₄H₁₄N₂O₂ | [3] |
| Molecular Weight | 242.27 g/mol | [3] |
| IUPAC Name | 2-Methyl-3-((pyridin-2-ylmethyl)amino)benzoic acid | - |
| InChI Key | HAUFZEHUDXFIIB-UHFFFAOYSA-N | [3] |
| Predicted pKa (acidic) | ~4-5 (Carboxylic acid) | Inferred |
| Predicted pKa (basic) | ~5-6 (Pyridine Nitrogen) | Inferred |
| Predicted XLogP3 | ~2.5 - 3.5 | Inferred |
| Predicted Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and alcohols. | Inferred |
Predictions are based on the functional groups present and data from structurally similar compounds.
Proposed Synthetic Pathway: Reductive Amination
A highly plausible and efficient method for the synthesis of 2-Methyl-3-((pyridin-2-ylmethyl)amino)benzoic acid is via reductive amination. This well-established reaction involves the condensation of an amine with an aldehyde to form an imine, which is then reduced in situ to the corresponding amine. The choice of starting materials, 3-amino-2-methylbenzoic acid and pyridine-2-carboxaldehyde, is strategic due to their commercial availability and the directness of this approach.
Caption: Proposed reductive amination synthesis workflow.
Detailed Experimental Protocol:
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Reaction Setup: To a solution of 3-amino-2-methylbenzoic acid (1.0 eq) in a suitable solvent such as methanol or dichloromethane (10 mL/mmol), add pyridine-2-carboxaldehyde (1.05 eq).
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Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate Schiff base (imine). The reaction can be monitored by Thin Layer Chromatography (TLC).
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Reduction: Once imine formation is significant, add a mild reducing agent such as sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise over 15 minutes. The use of STAB is advantageous as it is selective for imines in the presence of aldehydes and is effective under neutral or slightly acidic conditions.
-
Reaction Progression: Continue stirring the reaction mixture at room temperature for 12-24 hours until completion, as indicated by TLC analysis.
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Work-up: Quench the reaction by the slow addition of water. Adjust the pH to ~7-8 with a saturated sodium bicarbonate solution.
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Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure 2-Methyl-3-((pyridin-2-ylmethyl)amino)benzoic acid.
Anticipated Spectroscopic Signatures
For unequivocal identification, the synthesized product should be characterized by standard spectroscopic methods. The following are the anticipated key features:
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¹H NMR (Proton Nuclear Magnetic Resonance):
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A singlet for the methyl group protons (~2.2-2.5 ppm).
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A broad singlet for the carboxylic acid proton (>10 ppm, may be exchanged with D₂O).
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A multiplet for the aromatic protons of the benzoic acid ring (~6.5-8.0 ppm).
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Characteristic multiplets for the four protons of the pyridine ring (~7.0-8.6 ppm).
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A doublet or singlet for the methylene bridge protons (-CH₂-) (~4.5 ppm), which may show coupling to the adjacent NH proton.
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A broad signal for the secondary amine proton (-NH-), which will be exchangeable with D₂O.
-
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
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A signal for the methyl carbon (~15-20 ppm).
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Signals for the aromatic and pyridine carbons (~110-160 ppm).
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A signal for the methylene bridge carbon (~45-55 ppm).
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A signal for the carboxylic acid carbon (~165-175 ppm).
-
-
IR (Infrared) Spectroscopy:
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A broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).
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An N-H stretch from the secondary amine (~3300-3500 cm⁻¹).
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A strong C=O stretch from the carboxylic acid (~1680-1710 cm⁻¹).
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C=C and C=N stretching vibrations from the aromatic and pyridine rings (~1400-1600 cm⁻¹).
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-
MS (Mass Spectrometry):
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The Electrospray Ionization (ESI) mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 243.28.
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Potential Biological Activities and Research Applications
While no specific biological activities have been reported for this compound, its structural motifs are present in many biologically active molecules. This allows for informed hypotheses about its potential applications. The general class of aminobenzoic acid derivatives has shown a wide range of therapeutic potential.[4][5]
Caption: Inferred relationships between structure and potential bioactivity.
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Kinase Inhibition: The pyridine and amino-benzoate core is a common scaffold in kinase inhibitors. For instance, related structures are investigated as inhibitors of the IκB kinase (IKK) complex, which is implicated in inflammatory diseases and cancer.[6]
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Anti-inflammatory Properties: Many non-steroidal anti-inflammatory drugs (NSAIDs) are derivatives of aminobenzoic acid. The structure of the title compound warrants investigation for cyclooxygenase (COX) inhibition or other anti-inflammatory mechanisms.
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Antimicrobial Activity: Both pyridine and benzoic acid derivatives are known to possess antimicrobial properties.[7] This compound could be screened against various bacterial and fungal strains.
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Coordination Chemistry: The molecule's ability to act as a chelating ligand for various metal ions could be explored in the context of developing metal-based therapeutics or new materials.
Conclusion and Future Directions
2-Methyl-3-((pyridin-2-ylmethyl)amino)benzoic acid represents an under-explored area of chemical space. This guide provides a foundational blueprint for its synthesis, characterization, and potential applications based on established chemical principles and analogy to well-documented compounds. The immediate future direction for research on this molecule should be the execution of the proposed synthesis and the full experimental verification of its physicochemical and spectroscopic properties. Following this, systematic screening for the hypothesized biological activities is strongly recommended to unlock its potential in drug discovery and development.
References
- EP2008654A1 - 3-amino-thieno[2,3-b]pyridine-2-carboxylic acid amides - Google P
- CN111732520A - Preparation method of 3-methyl-2-aminobenzoic acid - Google P
-
(PDF) Synthesis and In-Vitro Antimicrobial Activity of 4-(Piperazin-1- ylcarbonyl)Aniline – An Amide Derivative of P-Aminobenzoic Acid - ResearchGate. (URL: [Link])
-
(PDF) Synthesis, Biological activity evaluation and QSAR studies of novel 3-(aminooxalyl-amino)-and 3-(carbamoyl-propionylamino)-2-phenylamino-benzoic acid derivatives - ResearchGate. (URL: [Link])
- Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applic
- 881445-78-9 2-Methyl-3-(pyridin-2-ylmethylamino)benzoic Acid ... (URL: not available)
- 2-[(2-thienylmethyl)amino]benzoic acid (18210-20-3) - Chemchart. (URL: not available)
Sources
- 1. 881445-78-9 2-Methyl-3-(pyridin-2-ylmethylamino)benzoic Acid AKSci 8958CP [aksci.com]
- 2. 2-[(2-thienylmethyl)amino]benzoic acid (18210-20-3) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 6. EP2008654A1 - 3-amino-thieno[2,3-b]pyridine-2-carboxylic acid amides - Google Patents [patents.google.com]
- 7. Structural diversity and biological activity of natural p-terphenyls - PMC [pmc.ncbi.nlm.nih.gov]
